

# Application Notes: Sulfo-Cy5 Amine in STORM Microscopy

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## Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555889

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## Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution.[1][2][3] The principle of STORM relies on the sequential activation and localization of individual photoswitchable fluorophores.[1][2] The choice of fluorophore is critical for achieving high-quality STORM images, requiring dyes that are bright, photostable, and exhibit robust photoswitching between a fluorescent "on" state and a dark "off" state.[1]

Sulfo-Cy5, a sulfonated version of the popular cyanine dye Cy5, has emerged as an exceptional probe for direct STORM (dSTORM).[4][5] Its high water solubility, intense brightness, and excellent photophysical properties in the presence of thiol-containing imaging buffers make it a preferred choice for single-color dSTORM applications.[4][5] The amine-reactive form, typically Sulfo-Cy5 NHS ester, allows for straightforward conjugation to primary amines on antibodies and other proteins, facilitating specific labeling of targets within fixed cells.[6][7][8]

## Key Features of Sulfo-Cy5 for STORM

- **Excellent Photoswitching:** Sulfo-Cy5 and its analog Alexa Fluor 647 are considered among the best photoswitchable fluorophores for dSTORM, demonstrating robust blinking properties in appropriate imaging buffers.[4] This switching is crucial for separating the signals of individual molecules in densely labeled samples.

- **High Photon Output:** The dye is exceptionally bright, yielding a high number of photons per switching event.<sup>[4]</sup> This high photon count is essential for achieving the high localization precision that defines super-resolution imaging.<sup>[4]</sup>
- **Photostability:** Sulfo-Cy5 exhibits high photostability, allowing for the collection of a large number of frames required to reconstruct a complete STORM image.<sup>[5][9]</sup>
- **Hydrophilicity:** The sulfonate groups render the dye highly water-soluble, which prevents aggregation and facilitates labeling reactions in aqueous buffers without the need for organic co-solvents that can denature proteins.<sup>[5][10]</sup>
- **Versatile Labeling:** The amine-reactive NHS ester form of Sulfo-Cy5 readily conjugates with primary amines (e.g., lysine residues) on antibodies and other proteins, providing a reliable method for targeted labeling.<sup>[7][8]</sup>

## Quantitative Performance in STORM

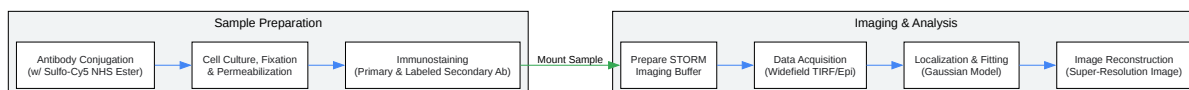
The performance of Sulfo-Cy5 in STORM is characterized by several key parameters that determine the quality of the final super-resolution image.

Parameter	Typical Value/Range	Notes
Excitation Maximum	~649 nm	Optimal excitation is typically achieved with a 640-650 nm laser. <a href="#">[9]</a>
Emission Maximum	~670 nm	Fluorescence is collected through a corresponding long-pass or band-pass filter. <a href="#">[9]</a>
Photon Count per Switching Event	1,000 - 5,000 photons	Highly dependent on imaging buffer composition, laser power, and optical setup. High photon counts are critical for localization precision. <a href="#">[4]</a>
Localization Precision	5 - 20 nm	Can achieve sub-10 nm resolution on optimized systems. <a href="#">[11]</a> Precision is influenced by photon count and background noise. <a href="#">[4]</a>
On-Off Duty Cycle	< 0.1%	A low duty cycle (fraction of time in the 'on' state) is essential to ensure that only a sparse subset of fluorophores is active at any given time. <a href="#">[12]</a>

## Experimental Workflows and Principles

### dSTORM Experimental Workflow

The following diagram illustrates the typical workflow for a dSTORM experiment, from labeling the target of interest to final image reconstruction.

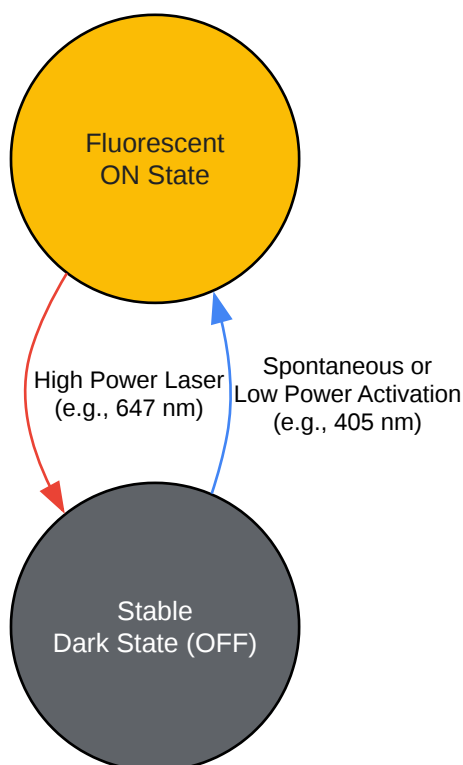


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Caption: A typical experimental workflow for dSTORM imaging.

## Principle of dSTORM Photoswitching

dSTORM leverages the reversible photoswitching of a single fluorophore like Sulfo-Cy5. In a thiol-containing buffer, a high-intensity laser drives the dye into a stable, long-lived dark state. A sparse subset of molecules spontaneously returns to the fluorescent state, where they can be imaged and localized before photobleaching or returning to the dark state.



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Caption: The photoswitching principle of a dSTORM fluorophore.

## Protocols

### Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Antibodies

This protocol describes the labeling of a primary or secondary antibody with an amine-reactive Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

- Antibody (BSA- and gelatin-free) at a concentration of >2 mg/mL.
- Sulfo-Cy5 NHS ester.[\[6\]](#)
- Anhydrous Dimethyl sulfoxide (DMSO).[\[4\]](#)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[\[6\]](#)[\[7\]](#)
- Purification/Spin Desalting Column (e.g., Sephadex G-25).
- Storage Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

- Prepare the Antibody:
  - Ensure the antibody is in an amine-free buffer (like PBS). If Tris or glycine are present, dialyze the antibody against PBS.[\[7\]](#)
  - Adjust the antibody solution to a final concentration of 2-5 mg/mL.
  - Add Reaction Buffer to the antibody solution to constitute 10% of the final reaction volume, ensuring the pH is between 8.0 and 9.0.[\[8\]](#)
- Prepare the Dye:
  - Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

- Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.<sup>[6]</sup> Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.<sup>[7]</sup>
- Conjugation Reaction:
  - The optimal molar ratio of dye to antibody (degree of substitution, DOS) should be determined empirically, but a starting point of 5:1 to 15:1 is recommended.<sup>[6]</sup>
  - Add the calculated volume of Sulfo-Cy5 stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction for 1 hour at room temperature, protected from light.<sup>[6]</sup>
- Purification:
  - Purify the labeled antibody from the unconjugated free dye using a spin desalting column according to the manufacturer's instructions.
  - Elute the conjugate using PBS. The labeled antibody will appear as a colored band that elutes first.
- Characterization and Storage:
  - (Optional) Determine the Degree of Substitution (DOS) by measuring the absorbance at 280 nm (for the protein) and ~651 nm (for Sulfo-Cy5).<sup>[7]</sup> An optimal DOS is typically between 2 and 8.<sup>[7]</sup>
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.<sup>[8]</sup>

## Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general guideline for immunostaining fixed cells and performing dSTORM imaging.

Materials:

- Sulfo-Cy5-labeled secondary antibody (from Protocol 1).

- Primary antibody specific to the target of interest.
- Cells cultured on #1.5 glass-bottom dishes or coverslips.
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS.
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS.
- STORM Imaging Buffer:
  - Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.[13]
  - Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.[13]
  - GLOX Solution: 14 mg Glucose Oxidase + 50  $\mu$ L Catalase (17 mg/mL) in 200  $\mu$ L Buffer A. Store at 4°C for up to 1 week.[4]
  - 1 M Cysteamine (MEA) solution, pH 7.5-8.5.[4]

#### Procedure:

- Cell Fixation and Permeabilization:
  - Wash cells briefly with warm PBS.
  - Fix cells with 4% PFA for 10-15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
  - Wash three times with PBS.
- Immunostaining:
  - Block the sample with Blocking Buffer for 1 hour at room temperature.

- Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS containing 0.1% Tween 20.
- Incubate with the Sulfo-Cy5-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
- Wash three times with PBS. A final post-staining fixation step can help immobilize the antibodies.[13]
- Imaging:
  - Immediately before imaging, prepare the final STORM imaging buffer. For a 700 µL final volume, mix 623 µL of Buffer B, 7 µL of GLOX solution, and 70 µL of 1M MEA.[13] This buffer is best used fresh.
  - Replace the PBS on the sample with the freshly prepared STORM imaging buffer.
  - Mount the sample on a microscope equipped for STORM (e.g., with TIRF or highly inclined illumination and a high-power 647 nm laser).
  - Illuminate the sample with high laser power (kW/cm<sup>2</sup>) to induce photoswitching of the Sulfo-Cy5 molecules.
  - Acquire a time-series of 10,000 to 50,000 frames with a sensitive camera (e.g., EMCCD or sCMOS).
- Data Analysis:
  - Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM, or commercial packages).
  - The software identifies single-molecule blinking events in each frame, fits their positions to a 2D Gaussian function to determine their precise coordinates, and compiles these coordinates into a final super-resolution image.



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